molecular formula C7H5NO4 B1337175 3-Hydroxy-5-nitrobenzaldehyde CAS No. 193693-95-7

3-Hydroxy-5-nitrobenzaldehyde

Cat. No. B1337175
M. Wt: 167.12 g/mol
InChI Key: QAGPTXBGYDEOFQ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis, pharmaceuticals, and as a precursor for other chemical compounds. It is characterized by the presence of hydroxyl and nitro groups on the benzaldehyde structure, which significantly influence its chemical behavior and properties .

Synthesis Analysis

The synthesis of 3-Hydroxy-5-nitrobenzaldehyde has been improved from previous methods. Initially, 3,5-dinitrobenzoyl chloride was used as a starting material, which upon reduction yielded the corresponding benzaldehyde. Modifications in the literature have led to an optimized process where the amount of oxime used as a reagent was reduced by half, resulting in a higher yield of 90% . Other related compounds, such as dihydroxynitrobenzaldehydes and hydroxymethoxynitrobenzaldehydes, have been synthesized and tested for biological activity, indicating the versatility of nitrobenzaldehyde derivatives in chemical synthesis .

Molecular Structure Analysis

Studies on the molecular structure of related compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been conducted using density functional theory (DFT) calculations. These studies provide insights into the conformational stability, geometry optimization, and vibrational frequencies of the molecules. The computational analysis has been validated by comparing the simulated spectra with experimental FT-IR and FT-Raman measurements, showing good agreement .

Chemical Reactions Analysis

The reactivity of nitrobenzaldehyde derivatives has been explored in various chemical reactions. For instance, gold-catalyzed aromatizations have been used to construct hydroxyaminobenzaldehyde cores, demonstrating the potential of these compounds in complex organic transformations . Additionally, the nitro group's position relative to other substituents, such as hydroxyl groups, has been found to be crucial for the activity of these compounds as inhibitors of enzymes like catechol-O-methyltransferase (COMT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzaldehyde derivatives are influenced by their functional groups. For example, the presence of electron-withdrawing nitro groups can affect the acidity and antioxidant activity of the compounds. Potentiometric titrations in non-aqueous solvents have been used to determine pKa values, providing information on the acidic properties of these molecules . The vibrational dynamics and molecular docking studies have also been used to explore the intermolecular interactions and potential biological activities of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

An improved synthesis protocol for 3H5NBA involves the reduction of 3,5-dinitrobenzoyl chloride, followed by optimization of the oxime to substrate ratios, significantly reducing the amount of oxime used and achieving a 90% yield (Zhang Wen-jing, 2009). Additionally, 3H5NBA has been implicated in the synthesis of bimetallic Schiff-base complexes, demonstrating its utility in creating complex molecular architectures with potential applications in nonlinear optics and electrochemical sensors (Salvador Celedón et al., 2016).

Molecular Interactions and Structure Analysis

3H5NBA's structural and molecular interactions have been studied through various spectroscopic techniques. For instance, a comprehensive study on 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, a closely related compound, utilized Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements, alongside density functional theory (DFT) calculations, to analyze molecular structure, vibrational spectra, and charge transfer mechanisms (A. Nataraj et al., 2011). These studies highlight the compound's potential in elucidating intramolecular interactions and charge transfer phenomena in nitroaromatic compounds.

Sensor Development

3H5NBA has shown potential in sensor development, especially for detecting heavy metal ions in aqueous solutions. A study demonstrated the use of a hydrazone derivative of 3H5NBA for the colorimetric sensing of copper(ii) ions, offering high sensitivity, quick response, and reusability. This sensor exhibited a detection limit of 0.34 μg L−1, showcasing 3H5NBA's applicability in environmental monitoring and analytical chemistry (I. Abdulazeez et al., 2018).

Safety And Hazards

The safety data sheet for 3-Hydroxy-5-nitrobenzaldehyde indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is also noted to be harmful to aquatic life with long-lasting effects .

Future Directions

The synthesis and study of biologically active compounds like 3-Hydroxy-5-nitrobenzaldehyde remain one of the most important and developing areas of organic and medicinal chemistry . Future research may focus on reducing costs and environmental impact during industrial production, as well as exploring new methods for their synthesis .

properties

IUPAC Name

3-hydroxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGPTXBGYDEOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441947
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-nitrobenzaldehyde

CAS RN

193693-95-7
Record name 3-HYDROXY-5-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Abdulazeez, C Basheer, AA Al-Saadi - RSC advances, 2018 - pubs.rsc.org
… The present study reports the use of 3-hydroxy-5-nitrobenzaldehyde-4-hydroxybenzoylhydrazone (3-HNHBH) ligand for highly sensitive, quick and re-usable colorimetric sensing of …
Number of citations: 26 pubs.rsc.org
SK Padamati, TA Vedelaar, F Perona Martínez… - Nanomaterials, 2022 - mdpi.com
Copper has several biological functions, but also some toxicity, as it can act as a catalyst for oxidative damage to tissues. This is especially relevant in the presence of H 2 O 2 , a by-…
Number of citations: 7 www.mdpi.com
AD William, ACH Lee, S Blanchard… - Journal of medicinal …, 2011 - ACS Publications
Discovery of the activating mutation V617F in Janus Kinase 2 (JAK2 V617F ), a tyrosine kinase critically involved in receptor signaling, recently ignited interest in JAK2 inhibitor therapy …
Number of citations: 175 pubs.acs.org
P Abdollahiyan, M Hasanzadeh, F Seidi… - Journal of …, 2021 - Elsevier
This study reports the synthesis of functional graphene quantum dots (GQDs) through the thermal pyrolysis of D-penicillamine (DPA) and citric acid towards water treatment. For the first …
Number of citations: 21 www.sciencedirect.com
O Bogen, P Milosevic, H Daroszi, M Dreger… - Photochemical & …, 2012 - pubs.rsc.org
… Synthesis‡ involved PEGylation of commercially available 3-hydroxy-5-nitrobenzaldehyde 1 to give 4 followed by reduction to yield the corresponding ortho-nitrobenzyl alcohol 5, which …
Number of citations: 1 pubs.rsc.org

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